tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Overview
Description
This compound, also known as (1R,2S,5R)-tert-Butyl Edoxaban, is an impurity of Edoxaban . Edoxaban is an anticoagulant medication and a direct factor Xa inhibitor . The IUPAC name for this compound is tert-butyl N-[(1R,2S,5R)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate .
Molecular Structure Analysis
The molecular formula of this compound is C21H30ClN5O5 . The structure of this compound can be represented by the SMILES notation: ClC1=CC=C(NC(C(N[C@@H]2C@H©C)=O)CC@HC)=O)CC2)=O)=O)N=C1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 467.96 . It is recommended to be stored at -20°C . The density is 1.3±0.1 g/cm3 .Scientific Research Applications
1. Synthesis of Factor Xa Inhibitors Tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is utilized in the efficient stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide. These stereoisomers are key intermediates in the synthesis of factor Xa inhibitors, highlighting the compound's relevance in the development of novel anticoagulants (Wang, Ma, Reddy, & Hu, 2017).
2. Intermediate in Biologically Active Compounds Synthesis This compound also serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), a drug used in cancer therapy. A rapid synthetic method for this compound has been established, demonstrating its significant role in pharmaceutical synthesis (Zhao, Guo, Lan, & Xu, 2017).
3. Enantioselective Synthesis of Carbocyclic Analogues The title compound is instrumental in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its use has been demonstrated in the synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, proving its utility in developing nucleotide analogues (Ober, Marsch, Harms, & Carell, 2004).
4. Preparation of Methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate This compound is used in the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, showcasing its role in the efficient synthesis of specialized organic compounds (Davies et al., 2003).
properties
IUPAC Name |
tert-butyl N-[(1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10+,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHIBKSSZNWERE-OUAUKWLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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